4-Chloroacetoxystyrene
Description
4-Chloroacetoxystyrene is a styrene derivative featuring a chlorine atom at the para position of the benzene ring and an acetoxy (-OAc) group attached to the vinyl backbone. This compound combines the aromatic stability of styrene with the electron-withdrawing effects of chlorine and the ester functionality of the acetoxy group. Such structural features make it a versatile intermediate in polymer chemistry, particularly for synthesizing specialty resins or copolymers with tailored thermal and mechanical properties.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(4-ethenylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h2-6H,1,7H2 |
InChI Key |
CGOXQUPHAKMSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloroacetoxystyrene with structurally related styrene derivatives, focusing on molecular properties, applications, and safety considerations:
Key Findings:
In contrast, 4-Chlorostyrene oxide’s epoxide group enables ring-opening polymerization, useful for epoxy-based materials .
Thermal and Chemical Stability :
- Chlorine substituents generally improve flame retardancy. This compound may outperform 4-Chloro-α-methylstyrene in thermal stability due to the electron-withdrawing acetoxy group .
- Nitro-substituted analogs (e.g., 4-Chloro-3-nitrostyrene) exhibit oxidative instability, limiting their utility compared to acetoxy derivatives .
Safety and Handling :
- Styrene derivatives universally require precautions against inhalation and skin contact. This compound’s ester group may reduce volatility compared to 4-Chlorostyrene but increase hydrolysis risk in humid environments .
- Epoxide-containing derivatives (e.g., 4-Chlorostyrene oxide) pose sensitization hazards, necessitating stricter handling protocols .
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